molecular formula C10H17NO4 B2783336 Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate CAS No. 2248349-55-3

Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B2783336
CAS No.: 2248349-55-3
M. Wt: 215.249
InChI Key: BHQIEHCSFGYEJA-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[24]heptane-6-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic ring system through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to convert specific functional groups into their reduced forms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines.

    Spirooxindoles: Known for their biological activity and use in drug development.

    Spirotetrahydroquinolines: Utilized in the synthesis of natural products and pharmaceuticals.

Uniqueness

The uniqueness of Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2

Properties

IUPAC Name

tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-4-7(12)10(5-11)6-14-10/h7,12H,4-6H2,1-3H3/t7-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQIEHCSFGYEJA-GMSGAONNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@]2(C1)CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.